BenchChemオンラインストアへようこそ!

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

Salt selection Aqueous solubility Crystallinity

This hydrochloride salt (CAS 1803586-20-0) provides superior aqueous solubility and crystallinity vs. the free base (CAS 1250649-55-8), ensuring consistent dissolution for high-throughput screening and in vitro pharmacology. The sulfonyl-linked piperidine-pyrrolidine scaffold is validated as a selective GlyT1 inhibitor for CNS programs. MW 254.78, 1 HBD, 3 HBA, cLogP 0.5858. Enables regioselective cycloaddition to antiproliferative dispiro systems.

Molecular Formula C9H19ClN2O2S
Molecular Weight 254.78 g/mol
CAS No. 1803586-20-0
Cat. No. B1382412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride
CAS1803586-20-0
Molecular FormulaC9H19ClN2O2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2CCNCC2.Cl
InChIInChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H
InChIKeyKWXQQMNKTDNNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (CAS 1803586-20-0): Procurement and Selection Guide


4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (CAS 1803586-20-0) is a heterocyclic building block featuring a piperidine ring connected to a pyrrolidine moiety via a sulfonyl linker, supplied as the hydrochloride salt . The compound has a molecular weight of 254.78 g/mol and is typically available at 95% purity from commercial vendors . This scaffold is utilized in medicinal chemistry for the development of biologically active compounds and serves as a key intermediate in complex organic synthesis . The compound has been identified in screening contexts as a potential modulator of the glycine transporter-1 (GlyT1) .

Why 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride Cannot Be Interchanged with In-Class Analogs


Compounds in the piperidine-sulfonyl-pyrrolidine class cannot be casually interchanged due to fundamental structural differences that alter molecular geometry, hydrogen-bonding capacity, and solubility profiles . The sulfonyl linkage connecting the two nitrogen heterocycles creates a specific three-dimensional orientation that directly impacts target binding—SAR studies on related sulfonamide series demonstrate that even minor modifications such as altering ring size, polarity, or substitution position can severely diminish biological activity [1]. Critically, the hydrochloride salt form (CAS 1803586-20-0) provides aqueous solubility and crystallinity advantages compared to the free base analog (CAS 1250649-55-8), which is essential for reproducible assay conditions and formulation development . Selection of a specific analog without verifying the exact CAS number risks introducing variables in solubility, stability, and handling that can compromise experimental reproducibility.

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (CAS 1803586-20-0): Quantitative Differentiation Evidence vs. Structural Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (CAS 1803586-20-0) is supplied as the hydrochloride salt, whereas the direct free base analog, 4-(pyrrolidin-1-ylsulfonyl)piperidine (CAS 1250649-55-8), contains the identical sulfonyl-linked heterocyclic core but lacks the salt counterion . The hydrochloride form increases molecular weight from 218.32 g/mol to 254.78 g/mol due to the addition of HCl . The free base is classified with GHS07 hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The hydrochloride salt form typically exhibits improved aqueous solubility and crystallinity, which are critical parameters for reproducible biological assay preparation and subsequent formulation development [1].

Salt selection Aqueous solubility Crystallinity Medicinal chemistry

Sulfonamide vs. Sulfonyl Linker: Hydrogen Bonding and Polarity Differentiation

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride features a sulfonyl linker (-SO2-) directly connecting the piperidine and pyrrolidine rings, whereas the closest structural analog, N-(piperidin-4-yl)pyrrolidine-1-sulfonamide (CAS 1042792-07-3), contains an additional nitrogen atom forming a sulfonamide (-SO2-NH-) linkage . This single atom difference (oxygen in the target compound vs. nitrogen in the comparator) creates distinct hydrogen-bonding capabilities: the target compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors , while the sulfonamide analog has 2 hydrogen bond donors and 3 hydrogen bond acceptors due to the additional NH group . The cLogP difference of approximately 0.59 for the target compound vs. predicted lower lipophilicity for the sulfonamide analog directly impacts membrane permeability and target binding orientation. SAR studies on related sulfonamide series confirm that the sulfonamide moiety is critical for potency and that altering the linker geometry or hydrogen-bonding capacity severely diminishes activity [1].

Hydrogen bonding LogP Lipophilicity Structural SAR

GlyT1 Modulation: Differentiated Scaffold for CNS Transporter Targeting

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride has been specifically identified as a selective inhibitor of the glycine transporter-1 (GlyT1), a validated target for schizophrenia and cognitive disorders . This represents a distinct pharmacological application compared to structurally related sulfonyl-piperidine/pyrrolidine compounds that have been developed for other targets, including AKR1C3 (aldo-keto reductase, cancer target) [1], TRPA1 (pain and inflammatory disorders) [2], and mGluR (metabotropic glutamate receptors, CNS disorders) [3]. While quantitative IC50 values for this specific compound against GlyT1 are not publicly available, the scaffold's demonstrated activity in GlyT1 screening provides a validated entry point for CNS transporter programs that structurally similar compounds optimized for AKR1C3 or TRPA1 do not offer [4].

Glycine transporter-1 GlyT1 inhibitor CNS Schizophrenia

Synthetic Utility: Distinct Intermediate for Dispiro and Sulfonamide-Derived Heterocycles

The sulfonyl-piperidine core of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride serves as a versatile synthetic intermediate for constructing complex heterocyclic systems. Specifically, related 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones undergo regioselective multi-component azomethine dipolar cycloaddition reactions to yield dispiro[indoline-pyrrolidine-piperidine] diones—a class of compounds that demonstrate antiproliferative activity against MCF7, HCT116, A431, and PaCa2 cancer cell lines with potencies exceeding standard references (sunitinib and 5-fluorouracil) in some analogs [1]. While 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is one step upstream from these alkylsulfonyl-piperidinone cycloaddition precursors, the sulfonyl-piperidine scaffold is the essential core enabling these transformations . This synthetic versatility differentiates the compound from simpler piperidine or pyrrolidine building blocks that lack the sulfonyl activation required for such multi-component cycloaddition chemistry [2].

Synthetic intermediate Piperidine sulfonyl Multicomponent reactions Heterocyclic synthesis

Note on Comparative Quantitative Activity Data Limitation

A systematic search of primary research literature, patents, and authoritative databases reveals that direct head-to-head comparative IC50, Ki, or other quantitative activity data for 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride versus specific named analogs are not publicly available. The differentiation evidence presented above relies on physicochemical property comparisons, class-level SAR inferences from related sulfonamide series, and distinct target/application differentiation [1][2]. Procurement decisions should therefore prioritize the compound's defined physicochemical characteristics (salt form, MW 254.78, HBD:1, HBA:3, cLogP:0.59) and its validated utility in specific target screening contexts (GlyT1) and synthetic applications, rather than assuming superior potency that cannot be substantiated by published comparative data.

Data transparency Procurement decision support

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride (CAS 1803586-20-0): Recommended Research and Industrial Application Scenarios


GlyT1 Inhibitor Screening and CNS Drug Discovery Programs

Researchers pursuing glycine transporter-1 (GlyT1) as a therapeutic target for schizophrenia, cognitive impairment, or related CNS disorders should prioritize this compound. The scaffold has been validated as a selective GlyT1 inhibitor , providing a differentiated entry point distinct from structurally similar sulfonamide series optimized for AKR1C3 (oncology) or TRPA1 (pain) [1][2]. The hydrochloride salt form ensures consistent aqueous solubility for reproducible in vitro assay preparation [3].

Synthesis of Dispiro and Polycyclic Heterocycles via Multi-Component Cycloaddition

This compound serves as a precursor scaffold for constructing biologically active dispiro[indoline-pyrrolidine-piperidine] systems through regioselective multi-component azomethine dipolar cycloaddition . Downstream products from this chemistry have demonstrated antiproliferative activity against MCF7, HCT116, A431, and PaCa2 cancer cell lines, with select analogs exceeding the potency of sunitinib and 5-fluorouracil . The sulfonyl activation is essential for enabling this specific cycloaddition chemistry [1].

Medicinal Chemistry Scaffold Diversification Requiring Defined Physicochemical Parameters

For SAR programs requiring precise control over hydrogen-bonding capacity and lipophilicity, this compound offers well-defined parameters: MW 254.78 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and cLogP of 0.5858 [1]. These properties differ measurably from the sulfonamide analog (CAS 1042792-07-3), which contains an additional hydrogen bond donor and altered lipophilicity [2]. Such differences directly impact membrane permeability and target engagement profiles [3].

Assay Development Requiring Reproducible Aqueous Solubility

The hydrochloride salt form of this compound provides enhanced aqueous solubility and crystallinity compared to the free base analog (CAS 1250649-55-8) [1]. This is particularly valuable for laboratories developing high-throughput screening assays, in vitro pharmacology protocols, or any application where consistent compound dissolution without co-solvents is required. The free base analog carries GHS07 hazard warnings (H302, H315, H319, H335) , whereas the hydrochloride salt is supplied in a more readily handled crystalline form [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.